

Carcinine Dihydrochloride: A Technical Guide to its Physiological Functions and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine dihydrochloride, the dihydrochloride salt of β-alanyl-histamine, is a naturally occurring dipeptide analog of carnosine. Possessing a unique multi-faceted mechanism of action, carcinine has emerged as a compound of significant interest in the fields of pharmacology and dermatology. This technical guide provides an in-depth exploration of the physiological functions of carcinine dihydrochloride, with a particular focus on its antiglycation, antioxidant, and neuroprotective properties. Detailed experimental protocols from key studies are provided, alongside quantitative data and visual representations of its signaling pathways to support further research and development.

Introduction

Carcinine (β-alanylhistamine) is a biologically active dipeptide found in mammalian tissues, including the brain, muscle, and liver. As a decarboxylated derivative of carnosine, carcinine exhibits enhanced stability under certain physiological conditions while retaining and, in some aspects, improving upon the therapeutic properties of its precursor.[1][2][3] Its diverse physiological activities, ranging from potent antioxidant and anti-glycation effects to selective histamine H3 receptor antagonism, position it as a promising candidate for therapeutic and cosmetic applications.[4][5][6] This guide will synthesize the current scientific understanding of



carcinine dihydrochloride, offering a technical overview for researchers and drug development professionals.

Chemical Properties

Property	Value	Reference
Chemical Name	3-amino-N-[2-(1H-imidazol-4- yl)ethyl]propanamide dihydrochloride	[1]
Synonyms	β-Alanylhistamine dihydrochloride, Decarboxy Carnosine HCl, Alistin	[1][7]
CAS Number	57022-38-5	[1][8]
Molecular Formula	C ₈ H ₁₄ N ₄ O · 2HCl	[8]
Molecular Weight	255.14 g/mol	[7][8]
Appearance	White to off-white crystalline powder	[1]
Solubility	Water: >15 mg/mL	[8]

Physiological Functions and Mechanisms of Action

Carcinine dihydrochloride exerts its physiological effects through several distinct yet interconnected pathways. These include direct antioxidant activity, potent anti-glycation capabilities, and modulation of the histaminergic system.

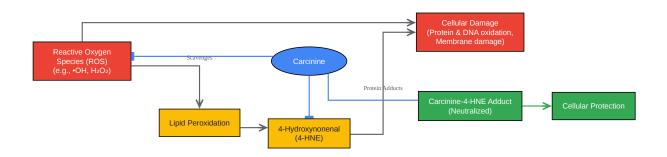
Antioxidant Activity

Carcinine is a potent antioxidant that protects cells from oxidative damage by scavenging a variety of reactive oxygen species (ROS).[1][9] It is effective against hydroxyl radicals, elemental oxygen, and hydrogen peroxide radicals.[1] This activity helps to inhibit lipid peroxidation and maintain the integrity of cell membranes.[1][10]

A key aspect of its antioxidant function is its ability to scavenge 4-hydroxynonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation.[4][6] By forming a stable adduct with 4-HNE,



carcinine neutralizes its damaging effects on proteins.[11]



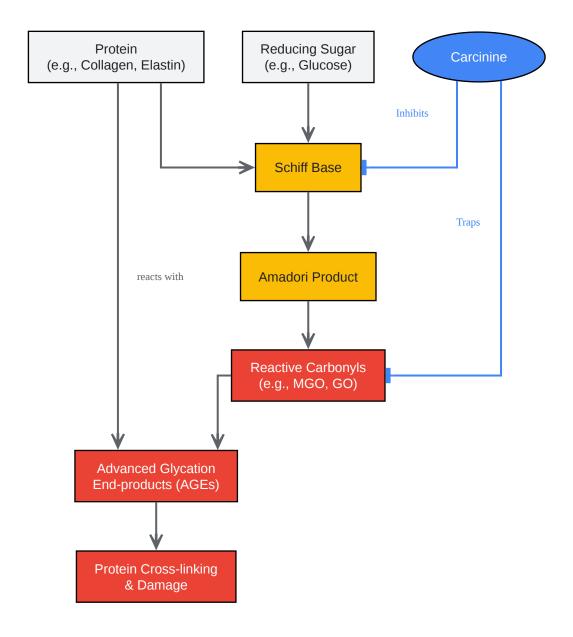
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Figure 1. Antioxidant and 4-HNE Scavenging Mechanism of Carcinine.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[12][13][14] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and skin aging.[15][16][17] Carcinine demonstrates significant anti-glycation properties by acting on different stages of the glycation process.[1][2] It can prevent the initial formation of Amadori products and also trap reactive carbonyl species like methylglyoxal (MGO), a key intermediate in AGE formation.[18][19] By inhibiting the cross-linking of proteins such as collagen and elastin, carcinine helps to maintain their structural integrity and function.[1][2]





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Figure 2. Carcinine's Role in the Anti-Glycation Pathway.

Neuroprotection and Histamine H3 Receptor Antagonism

Carcinine acts as a selective antagonist of the histamine H3 receptor, with a 100- to 1000-fold greater selectivity for H3 over H1 and H2 receptors.[4][5][6] The H3 receptor is an autoreceptor on histaminergic neurons that inhibits the synthesis and release of histamine. By blocking this receptor, carcinine increases the release of histamine in the brain, which can lead to enhanced



neuronal activity and neuroprotective effects.[20] This mechanism is thought to contribute to its observed benefits in models of neurodegenerative conditions and cognitive deficits.[11][20]



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Figure 3. Signaling Pathway of Carcinine as a Histamine H3 Receptor Antagonist.

Quantitative Data from Experimental Studies

The physiological effects of carcinine have been quantified in a number of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Enzyme Activity

Parameter	Value	Species/System	Reference
Histamine H3 Receptor (Ki)	0.2939 μΜ	-	[11]
Histamine H1 Receptor (Ki)	3621.2 μΜ	-	[11]
Histamine H2 Receptor (Ki)	365.3 μΜ	-	[11]
Histidine Decarboxylase (HDC) Activity	Slight increase from 0.186 to 0.227 pmol mg protein ⁻¹ min ⁻¹	Mouse cortex	[20]

Table 2: In Vitro Antioxidant and Anti-Glycation Activity



Activity	Concentration	Effect	System	Reference
4-HNE Adduct Inhibition (IC50)	33.2 μg/μL	50% inhibition of 4-HNE-protein adduct formation	Mouse retinal proteins	[11]
Hydroxyl Radical Scavenging	10 mM	Inhibition of deoxyribose damage	Chemical assay	[11]
Lipid Peroxidation Inhibition	10-25 mM	Reduction of linoleic acid 13-monohydroperoxi de (LOOH) and phosphatidylcholi ne hydroperoxide (PCOOH)	PC liposomes	[10][11]

Table 3: In Vivo Neuroprotective and Pharmacological Effects

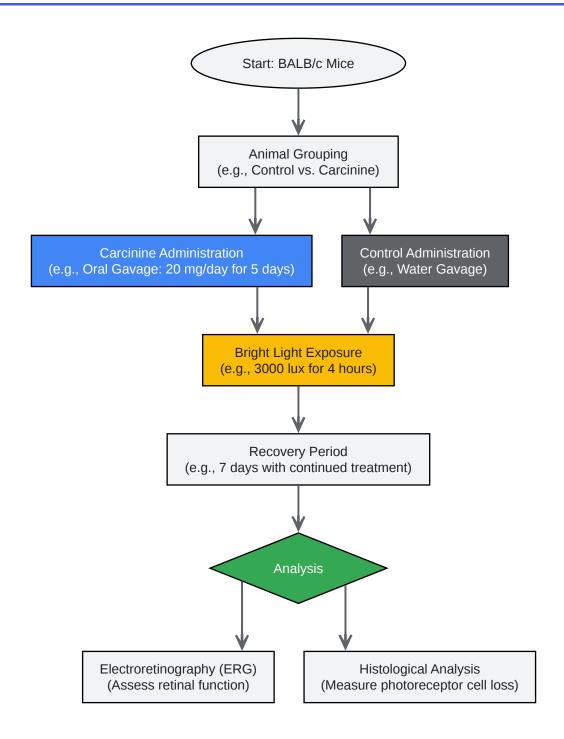


Animal Model	Dosage/Administra tion	Effect	Reference
Light-induced retinal damage (BALB/c mice)	2 M (1 μL, intravitreal injection)	Protection of retinal photoreceptors	[11]
Light-induced retinal damage (BALB/c mice)	0.2-20 mg/mouse (i.g., daily for 5 days)	Protection of the retina	[11]
Pentylenetetrazole (PTZ)-induced seizures (ICR mice)	2-20 mg/kg (i.p.)	Significant reduction in seizure stage	[11][20]
Scopolamine-induced learning deficit (ICR mice)	10-20 mg/kg (i.p.)	Significant amelioration of learning deficit	[11]
Histamine content reduction (ICR mice)	5-50 mg/kg (i.p.)	Decreased cortical and midbrain histamine content	[11]
Hemodynamic effects (Sprague-Dawley rats)	3-10 mg/kg (i.v.)	Reduced mean arterial blood pressure and systemic vascular resistance	[21]

Experimental ProtocolsIn Vivo Model of Light-Induced Retinal Degeneration

This protocol is based on studies evaluating the neuroprotective effects of carcinine in the retina.[11][22]





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Figure 4. Experimental Workflow for In Vivo Light-Induced Retinal Damage Model.

Objective: To assess the neuroprotective effect of orally administered carcinine against light-induced retinal damage in mice.

Materials:



- BALB/c mice
- Carcinine dihydrochloride
- Vehicle (e.g., sterile water)
- Gavage needles
- Light exposure chamber (e.g., 3000 lux)
- Electroretinography (ERG) equipment
- Histology processing reagents and microscope

Procedure:

- Animal Acclimatization: House BALB/c mice under dim cyclic light conditions for at least one week before the experiment.
- Grouping: Randomly divide mice into a control group and a carcinine treatment group.
- Treatment: Administer carcinine (e.g., 20 mg per mouse) to the treatment group via oral gavage daily for 5 days. Administer an equal volume of the vehicle to the control group.[22]
- Light Exposure: On the fifth day of treatment, expose the mice to bright light (e.g., 3000 lux) for 4 hours.[22]
- Recovery: Return the mice to dim cyclic light for a 7-day recovery period, continuing the daily gavage treatments.[22]
- Functional Assessment: Perform ERG recordings to assess retinal function in both groups.
- Histological Analysis: Euthanize the mice and enucleate the eyes for histological processing.
 Stain retinal sections (e.g., with H&E) and quantify the number of photoreceptor cell nuclei to determine the extent of cell loss.[22]

In Vitro 4-HNE-Protein Adduct Inhibition Assay

Foundational & Exploratory





This protocol is derived from methods used to quantify the scavenging ability of carcinine against 4-HNE.[11][22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of carcinine for the formation of 4-HNE-protein adducts.

Materials:

- Mouse retinal protein extract
- 4-Hydroxynonenal (4-HNE)
- Carcinine dihydrochloride at various concentrations
- Incubation buffer (e.g., PBS)
- SDS-PAGE and Western blotting equipment
- Anti-HNE antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Reaction Setup: In separate microcentrifuge tubes, combine a fixed amount of mouse retinal protein extract with increasing concentrations of carcinine.
- Initiation of Reaction: Add 4-HNE to each tube to initiate the adduct formation reaction. Include a control reaction with no carcinine.
- Incubation: Incubate the reactions at room temperature for 90 minutes.[22]
- SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunodetection: Block the membrane and then probe with an anti-HNE antibody to detect 4-HNE-modified proteins.



- Quantification: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using an imaging system.
- IC₅₀ Calculation: Plot the percentage inhibition of 4-HNE-protein adduct formation against the concentration of carcinine. The IC₅₀ is the concentration of carcinine that produces 50% inhibition.

Applications and Future Directions

The diverse physiological functions of **carcinine dihydrochloride** make it a compelling molecule for various applications.

- Dermatology and Cosmetics: Its potent anti-glycation and antioxidant properties are highly relevant for anti-aging skincare formulations.[1][2][4] By protecting collagen and elastin from glycation-induced damage and neutralizing oxidative stress, carcinine can help maintain skin elasticity and reduce the appearance of wrinkles.[1]
- Neurotherapeutics: As a histamine H3 receptor antagonist, carcinine has potential in the
 treatment of neurological and cognitive disorders.[11][20] Further research is warranted to
 explore its efficacy in conditions such as epilepsy, cognitive impairment, and other
 neurodegenerative diseases.[20][23]
- Ophthalmology: The demonstrated neuroprotective effects of carcinine in the retina suggest its potential use in treating retinopathies where oxidative stress is a contributing factor.[4][11]
 [22]

Future research should focus on robust clinical trials to validate the efficacy and safety of carcinine in human populations for these applications.[9] Furthermore, elucidating the detailed molecular mechanisms underlying its protective effects will be crucial for optimizing its therapeutic use.

Safety and Toxicology

In vitro and in vivo tests have indicated that **carcinine dihydrochloride** does not cause cytotoxicity, skin irritation, or eye irritation.[1][2] However, comprehensive toxicological data in humans is limited. As with any active compound, appropriate safety and dosage studies are necessary before widespread clinical use.



Conclusion

Carcinine dihydrochloride is a multifunctional dipeptide with significant therapeutic and cosmetic potential. Its well-documented antioxidant, anti-glycation, and neuroprotective activities, underpinned by a selective antagonism of the histamine H3 receptor, provide a strong scientific rationale for its further development. The data and protocols presented in this technical guide offer a foundation for researchers and drug development professionals to explore the full potential of this promising compound.

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